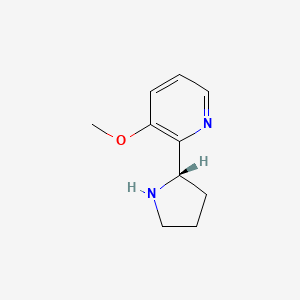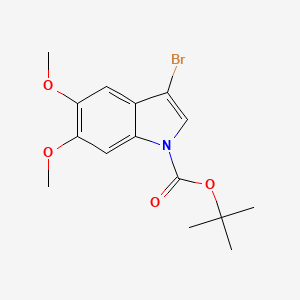
2-(Hydrazinylmethyl)-1-methyl-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hydrazinylmethyl)-1-methyl-1H-pyrrole is a heterocyclic compound that features a pyrrole ring substituted with a hydrazinylmethyl group at the 2-position and a methyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydrazinylmethyl)-1-methyl-1H-pyrrole typically involves the reaction of 1-methyl-1H-pyrrole-2-carbaldehyde with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
- Dissolve 1-methyl-1H-pyrrole-2-carbaldehyde in ethanol.
- Add hydrazine hydrate to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and isolate the product by filtration or extraction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Hydrazinylmethyl)-1-methyl-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azides or other nitrogen-containing functional groups.
Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.
Major Products
Oxidation: Formation of azides or nitroso compounds.
Reduction: Formation of hydrazones or amines.
Substitution: Formation of halogenated or nitrated pyrrole derivatives.
Scientific Research Applications
2-(Hydrazinylmethyl)-1-methyl-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(Hydrazinylmethyl)-1-methyl-1H-pyrrole involves its interaction with various molecular targets. The hydrazinyl group can form hydrogen bonds or coordinate with metal ions, affecting enzyme activity or receptor binding. The pyrrole ring can participate in π-π stacking interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrrole-2-carbaldehyde: A precursor in the synthesis of 2-(Hydrazinylmethyl)-1-methyl-1H-pyrrole.
2-(Hydrazinylmethyl)-1H-pyrrole: Lacks the methyl group at the 1-position, affecting its reactivity and binding properties.
1-Methyl-2-(methylhydrazinyl)-1H-pyrrole: Contains a methylhydrazinyl group instead of a hydrazinyl group, altering its chemical behavior.
Uniqueness
This compound is unique due to the presence of both a hydrazinylmethyl group and a methyl group on the pyrrole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H11N3 |
|---|---|
Molecular Weight |
125.17 g/mol |
IUPAC Name |
(1-methylpyrrol-2-yl)methylhydrazine |
InChI |
InChI=1S/C6H11N3/c1-9-4-2-3-6(9)5-8-7/h2-4,8H,5,7H2,1H3 |
InChI Key |
DEMPFTJRROGILM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1CNN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(5-Methoxybenzo[d]isoxazol-3-yl)methanol](/img/structure/B15223740.png)




![4-Chloro-7-(trifluoromethyl)imidazo[1,5-a]quinoxaline](/img/structure/B15223760.png)



